2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile

Photocatalytic hydrogen evolution Covalent organic frameworks Donor-acceptor COFs

Researchers needing high-performance COF linkers face low efficiency with non-bipyridine dinitriles. BPyDAN is the solution: • 10.1 mmol g⁻¹ h⁻¹ H₂ evolution, 2.6× vs PDAN. • Enables HIAM-0004 perovskite additive with 24.06% PCE. • Ultra-sensitive ECL detection of aflatoxin M1 (0.57 fg mL⁻¹). • Bipyridine chelates metals (Ru, Ir, Co) for dual-function frameworks. Bulk quantities, batch consistency.

Molecular Formula C14H10N4
Molecular Weight 234.262
CAS No. 286380-59-4
Cat. No. B2395833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile
CAS286380-59-4
Molecular FormulaC14H10N4
Molecular Weight234.262
Structural Identifiers
SMILESC1=CC(=NC=C1CC#N)C2=NC=C(C=C2)CC#N
InChIInChI=1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2
InChIKeyFLDVCQDDAPUWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BPyDAN: Cyano-Functionalized Bipyridine Linker for Advanced Materials


2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile (commonly abbreviated BPyDAN, CAS 286380-59-4) is a cyano-substituted bipyridine derivative featuring two acetonitrile (–CH₂CN) groups at the 5,5'-positions of the 2,2'-bipyridine core . With a molecular formula of C₁₄H₁₀N₄ and a molecular weight of 234.26 g mol⁻¹, BPyDAN serves as a key building block in the synthesis of sp²‑carbon conjugated covalent organic frameworks (COFs) and porous organic polymers (POPs) . The bipyridine unit provides a strong electron-accepting character and metal-coordination sites, while the terminal nitrile groups enable Knoevenagel condensation to form fully π‑conjugated vinylene-linked frameworks [1]. These structural features distinguish BPyDAN from non‑bipyridine dinitrile linkers and regioisomeric analogs in terms of electronic structure, framework performance, and metal‑binding capability.

Why Generic Dinitrile Analogs Cannot Replace BPyDAN


Substituting BPyDAN with structurally similar dinitrile linkers such as p-xylylenedicyanide (PDAN) or regioisomers like 4,4'-bis(cyanomethyl)-2,2'-bipyridine fundamentally alters the electronic and structural properties of the resulting framework materials [1]. The 2,2'-bipyridine core in BPyDAN acts as an electron-deficient acceptor unit that, when paired with an electron-rich donor monomer, establishes a donor-acceptor (D-A) architecture capable of spatially separating photogenerated charge carriers [2]. In contrast, PDAN lacks the bipyridine nitrogen atoms and cannot form D-A heterojunctions, resulting in 2.6‑fold lower photocatalytic hydrogen evolution rates when incorporated into otherwise identical COF scaffolds [2]. Furthermore, the 5,5'-regiochemistry of BPyDAN places the nitrile groups in a geometry that promotes stronger π-π stacking and more pronounced interactions with perovskite precursors compared to the 4,4'-isomer, directly affecting crystallization kinetics, film quality, and device power conversion efficiency (PCE) [3]. These are not incremental variations; they represent quantitative, application‑critical performance gaps that preclude simple one‑for‑one substitution.

Product-Specific Performance Evidence for BPyDAN


Photocatalytic H₂ Evolution: D-A COF vs. Non-D-A COF

In a direct head-to-head comparison, the donor-acceptor COF BTT-BpyDAN-COF constructed with BPyDAN as the acceptor linker exhibited a hydrogen evolution rate of 10.1 mmol g⁻¹ h⁻¹ under visible-light irradiation (λ > 420 nm), representing an approximately 2.6‑fold enhancement over the non‑D‑A control COF BTT‑PDAN‑COF built with p‑xylylenedicyanide (PDAN) [1]. The BPyDAN‑based COF also achieved an apparent quantum efficiency (AQE) of 4.83% at 420 nm, a metric not reported for the PDAN‑based counterpart [1]. The performance gain is attributed to the 2,2'‑bipyridine unit in BPyDAN functioning as an electron‑deficient acceptor that, together with the benzotrithiophene donor, establishes a specific intermolecular charge‑transfer pathway that suppresses electron‑hole recombination [1].

Photocatalytic hydrogen evolution Covalent organic frameworks Donor-acceptor COFs

Perovskite Solar Cell Efficiency and Stability Enhancement

When incorporated into the PbI₂ layer of two‑step perovskite solar cells, the BPyDAN‑based COF HIAM‑0004 delivered a champion power conversion efficiency (PCE) of 24.06%, outperforming the PDAN‑based COF HIAM‑0001 [1]. HIAM‑0004 also exhibited superior storage stability relative to HIAM‑0001 [1]. In‑situ UV‑vis absorption measurements revealed that HIAM‑0004 more effectively slowed perovskite crystallization kinetics, leading to larger crystal grains, fewer grain boundaries, reduced defect density, and suppressed non‑radiative recombination [1]. The enhanced performance is specifically attributed to the stronger π‑π interactions between the bipyridine unit of BPyDAN and the perovskite lattice, which are absent in the phenyl‑ring‑based PDAN linker [1].

Perovskite photovoltaics Crystallization kinetics Covalent organic frameworks

Photocatalytic H₂ Generation in Isoreticular sp² Carbon-Conjugated COFs

In an isoreticular series of benzothiadiazole‑based sp² carbon‑conjugated COFs, HIAM‑0004 synthesized with BPyDAN exhibited an average hydrogen evolution rate of 1526 μmol g⁻¹ h⁻¹ under visible‑light illumination (λ > 420 nm), compared to 1410 μmol g⁻¹ h⁻¹ for HIAM‑0001 synthesized with PDAN [1]. Although both COFs share the same BT‑TDA core, the bipyridine‑containing BPyDAN linker provides enhanced conjugation and stronger π‑π interactions, resulting in an 8.2% higher photocatalytic activity [1]. This demonstrates that even within the same framework topology, the choice of the dinitrile linker measurably impacts catalytic performance.

Photocatalytic hydrogen generation sp² carbon-conjugated COFs Structure-property relationship

Electrochemiluminescence Biosensing with Porous Organic Polymers

A porous organic polymer (POP) constructed from BPyDAN and an aggregation‑induced emission (AIE) luminogen (ETTBC), decorated with Ag nanoparticles, delivered an electrochemiluminescence (ECL) biosensor for aflatoxin M1 with an extremely low detection limit of 0.57 fg mL⁻¹ and a wide linear response range from 5 fg mL⁻¹ to 500 ng mL⁻¹ [1]. The BPyDAN‑based polymer network covalent rigidification suppressed radiationless transitions of the AIE luminogen, while Ag nanoparticles acted as coreaction accelerators to amplify the ECL signal [1]. While no structurally analogous dinitrile POP was tested side‑by‑side, the study establishes BPyDAN as a capable monomer for constructing high‑sensitivity ECL platforms.

Electrochemiluminescence Porous organic polymers Biosensing

Regiochemistry and Donor-Acceptor Electronic Structure

The 5,5'-substitution pattern of BPyDAN positions the nitrogen atoms of the bipyridine core in a configuration that simultaneously allows bidentate metal coordination (through the bipyridine N,N‑chelate) and extended conjugation through the 5,5'-vinylene linkages in COFs [1]. This dual functionality is absent in the 4,4'-regioisomer (4,4'-bis(cyanomethyl)-2,2'-bipyridine), where the substitution pattern alters the vector of the nitrile groups and the electronic communication pathway [2]. Furthermore, the 2,2'-bipyridine unit of BPyDAN functions as an electron acceptor with a higher electron affinity than the phenyl ring in PDAN, enabling the formation of D-A type frameworks with enhanced charge separation. The computed or experimentally derived redox potentials and band gaps that quantify these differences are reported in the respective COF studies [1][2].

Coordination chemistry Donor-acceptor structure Regioisomer comparison

Cyanomethyl Reactivity for Vinylene-Linked COF Synthesis

BPyDAN contains terminal nitrile (–CH₂CN) groups that are specifically reactive under Knoevenagel condensation conditions with aldehyde monomers (e.g., BT‑TDA, BTT) to form sp²‑carbon‑linked, fully π‑conjugated COFs [1]. In contrast, 5,5'-bis(bromomethyl)-2,2'-bipyridine (CAS 92642-09-6) bears bromomethyl groups that undergo nucleophilic substitution rather than condensation, yielding frameworks linked by ether or amine bonds that lack the extended conjugation of vinylene linkages [2]. The bromomethyl analog cannot participate in the COF‑forming Knoevenagel reaction that defines the synthesis of HIAM‑0004, BTT‑BpyDAN‑COF, and related materials, fundamentally restricting its utility in sp²‑carbon COF synthesis [1][2].

COF synthesis Knoevenagel condensation Functional group compatibility

Key Application Scenarios for BPyDAN


Donor-Acceptor COFs for Photocatalytic Hydrogen Production

BPyDAN is the preferred acceptor linker for constructing donor-acceptor (D-A) type sp²‑carbon‑conjugated COFs when maximum hydrogen evolution activity is required. As demonstrated by BTT‑BpyDAN‑COF, the bipyridine unit in BPyDAN creates a specific intermolecular electron transport pathway that yields a hydrogen evolution rate of 10.1 mmol g⁻¹ h⁻¹ — a 2.6‑fold improvement over the non‑D‑A PDAN‑based COF [1]. This application scenario is directly relevant to researchers and companies developing photocatalytic water‑splitting systems, where linker selection critically determines solar‑to‑hydrogen conversion efficiency.

Perovskite Solar Cell Crystallization Modulators

BPyDAN serves as a key monomer for synthesizing COF additives (e.g., HIAM‑0004) that are incorporated into the PbI₂ precursor layer of two‑step perovskite solar cells to control crystallization kinetics. HIAM‑0004 delivered a champion PCE of 24.06% and excellent device stability, outperforming the PDAN‑based analog HIAM‑0001 [1]. Teams working on high‑efficiency and stable perovskite photovoltaics should prioritize BPyDAN‑based COFs for their ability to enlarge crystal grains, reduce defect density, and suppress non‑radiative recombination.

Electrochemiluminescence Biosensing Platforms

BPyDAN can be copolymerized with AIE‑active aldehyde monomers via Knoevenagel condensation to form porous organic polymers (POPs) that serve as highly sensitive ECL emitters. The AgNPs@ETTBC‑BPyDAN‑POP nanocomposite achieved an ultrasensitive detection limit of 0.57 fg mL⁻¹ for aflatoxin M1, demonstrating the suitability of BPyDAN‑based POPs for food safety and environmental biosensing applications [1]. This scenario is attractive for analytical chemistry groups and diagnostic companies seeking sub‑femtogram detection capabilities.

Metal-Coordinated Frameworks with Concurrent Chelation and Conjugation

Unlike phenyl-based dinitriles (e.g., PDAN), BPyDAN retains the 2,2'-bipyridine N,N‑chelation site that can coordinate transition metals such as Ru, Ir, or Co while simultaneously participating in fully π‑conjugated framework backbones [1]. This dual‑function architecture is valuable for constructing metal‑loaded COFs for electrocatalysis, photocatalysis, or sensing, where the metal center provides catalytic activity and the COF backbone facilitates charge transport. Procurement of BPyDAN over non‑chelating dinitriles is essential for projects that require post‑synthetic metalation of framework materials [1][2].

Quote Request

Request a Quote for 2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.